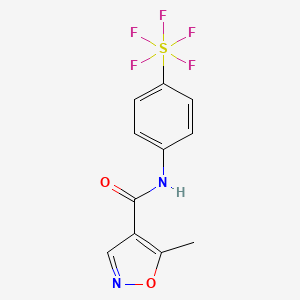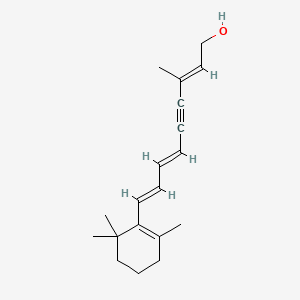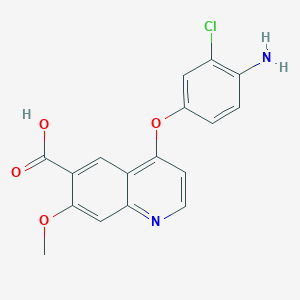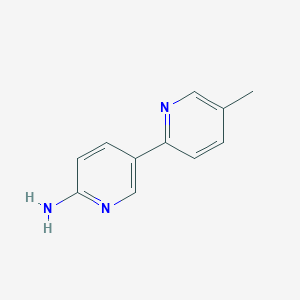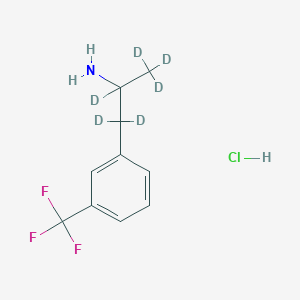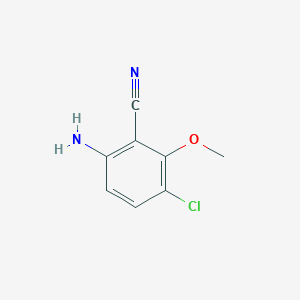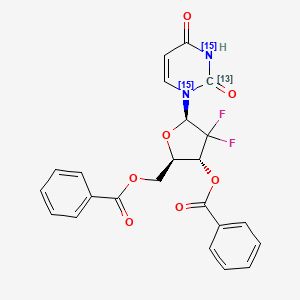
3,5-Dibenzoate-2,2-difluorouridine-13C,15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibenzoate-2,2-difluorouridine-13C,15N2 is a labeled intermediate compound used in the development of geminal difluoro nucleosides. It is primarily utilized in proteomics research and has a molecular formula of C22(13C)H18F2(15N)2O7 with a molecular weight of 475.37 .
Méthodes De Préparation
The reaction conditions often involve the use of specific reagents and catalysts to ensure the selective incorporation of isotopic labels . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
3,5-Dibenzoate-2,2-difluorouridine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to remove or modify functional groups.
Substitution: The benzoate groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides.
Applications De Recherche Scientifique
3,5-Dibenzoate-2,2-difluorouridine-13C,15N2 has several scientific research applications:
Chemistry: It is used as a labeled intermediate in the synthesis of geminal difluoro nucleosides, which are important in the study of nucleic acid chemistry.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of labeled nucleosides for various industrial applications.
Mécanisme D'action
The mechanism of action of 3,5-Dibenzoate-2,2-difluorouridine-13C,15N2 involves its incorporation into nucleic acids, where it can affect the structure and function of nucleic acid molecules. The molecular targets include DNA and RNA, and the pathways involved may include the inhibition of nucleic acid synthesis or the modification of nucleic acid structures .
Comparaison Avec Des Composés Similaires
3,5-Dibenzoate-2,2-difluorouridine-13C,15N2 can be compared with other similar compounds, such as:
2,2-Difluorouridine: A non-labeled version of the compound used in similar applications.
3,5-Dibenzoate-2,2-difluorouridine: A compound without isotopic labels.
Propriétés
Formule moléculaire |
C23H18F2N2O7 |
|---|---|
Poids moléculaire |
475.4 g/mol |
Nom IUPAC |
[(2R,3R,5R)-3-benzoyloxy-5-(2,4-dioxo(213C,1,3-15N2)pyrimidin-1-yl)-4,4-difluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H18F2N2O7/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)27-12-11-17(28)26-22(27)31/h1-12,16,18,21H,13H2,(H,26,28,31)/t16-,18-,21-/m1/s1/i22+1,26+1,27+1 |
Clé InChI |
DBSVRWFIIMWGLT-VYKZPSHZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C([C@@H](O2)[15N]3C=CC(=O)[15NH][13C]3=O)(F)F)OC(=O)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


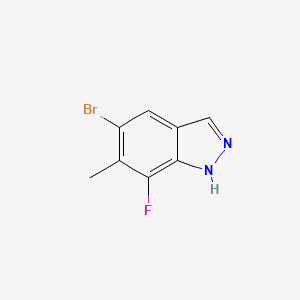
![2-(1-(2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-6-(oxazol-2-yl)-2,4-dioxo-1,2-dihydrofuro[3,2-d]pyrimidin-3(4H)-yl)-2-methylpropanoic Acid](/img/structure/B13849874.png)
![Tert-butyl 3-[methoxy(methyl)carbamoyl]-5-phenylmethoxyindazole-1-carboxylate](/img/structure/B13849878.png)

![sodium;9-[(E)-4-[(2R,3aS,6S,7S,7aR)-2-[(1S,2S,3S)-1,3-dihydroxy-2-methylbutyl]-7-hydroxy-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyran-6-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B13849887.png)
![2-(1,3-Benzodioxol-5-yl)-6-octyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B13849901.png)
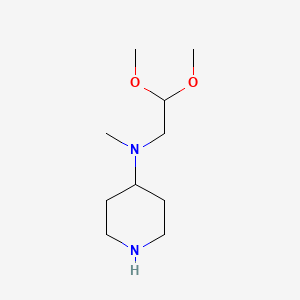
![1-(2-Methoxy-ethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13849911.png)
